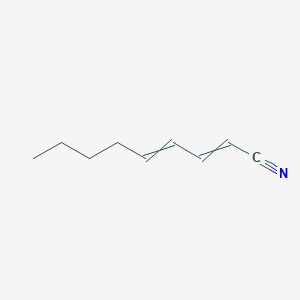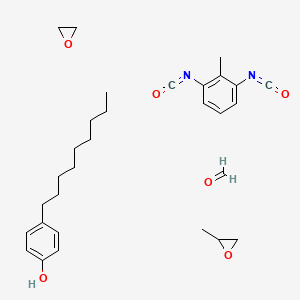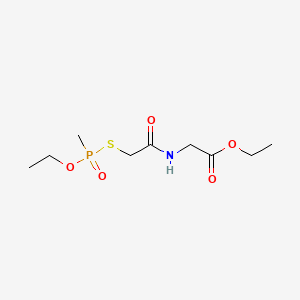
4-Pyridazinecarbonitrile, 5,6-bis(3,4-dichlorophenyl)-2,3-dihydro-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridazinecarbonitrile, 5,6-bis(3,4-dichlorophenyl)-2,3-dihydro-3-oxo- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with dichlorophenyl groups and a nitrile group. Its molecular formula is C16H7Cl4N3O, and it is known for its stability and reactivity under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridazinecarbonitrile, 5,6-bis(3,4-dichlorophenyl)-2,3-dihydro-3-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate compound, which is then subjected to further reactions to introduce the dichlorophenyl and nitrile groups. The reaction conditions usually involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the cyclization and substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridazinecarbonitrile, 5,6-bis(3,4-dichlorophenyl)-2,3-dihydro-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Pyridazinecarbonitrile, 5,6-bis(3,4-dichlorophenyl)-2,3-dihydro-3-oxo- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Pyridazinecarbonitrile, 5,6-bis(3,4-dichlorophenyl)-2,3-dihydro-3-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pyridazinecarbonitrile, 5,6-bis(2,3-dichlorophenyl)-2,3-dihydro-3-oxo-
- 4-Pyridazinecarbonitrile, 5,6-bis(3,4-difluorophenyl)-2,3-dihydro-3-oxo-
- 4-Pyridazinecarbonitrile, 5,6-bis(3,4-dibromophenyl)-2,3-dihydro-3-oxo-
Uniqueness
4-Pyridazinecarbonitrile, 5,6-bis(3,4-dichlorophenyl)-2,3-dihydro-3-oxo- stands out due to its specific substitution pattern and the presence of dichlorophenyl groups, which confer unique chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
75643-27-5 |
|---|---|
Formule moléculaire |
C17H7Cl4N3O |
Poids moléculaire |
411.1 g/mol |
Nom IUPAC |
3,4-bis(3,4-dichlorophenyl)-6-oxo-1H-pyridazine-5-carbonitrile |
InChI |
InChI=1S/C17H7Cl4N3O/c18-11-3-1-8(5-13(11)20)15-10(7-22)17(25)24-23-16(15)9-2-4-12(19)14(21)6-9/h1-6H,(H,24,25) |
Clé InChI |
XGNWXZMRWSOZOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C(=O)NN=C2C3=CC(=C(C=C3)Cl)Cl)C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)




![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)


![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)

